REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:9])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].S(OCC)(O[CH2:16][CH3:17])(=O)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:16][CH3:17])[C:3]=1[F:9] |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
462 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
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Type
|
CUSTOM
|
Details
|
by stirring for 5 hours in that temperature range
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
over 1 hour in a temperature range of 25 to 35° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting organic layer was collected
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Type
|
WASH
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Details
|
washed with 200 mL of water in three times
|
Type
|
CUSTOM
|
Details
|
by drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 505 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |